molecular formula C11H14N2 B11780978 5'-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridine

5'-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridine

Cat. No.: B11780978
M. Wt: 174.24 g/mol
InChI Key: FFUTTYCPDHUIRS-UHFFFAOYSA-N
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Description

5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine is a heterocyclic compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . It is characterized by its unique structure, which includes a bipyridine core with a methyl group at the 5’ position and a tetrahydro configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3’-bipyridine with methylating agents under controlled conditions to introduce the methyl group at the 5’ position . The reaction conditions often include the use of solvents such as diethyl ether and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated bipyridine derivatives .

Scientific Research Applications

5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A related compound with similar coordination chemistry properties.

    4,4’-Dimethyl-2,2’-bipyridine: Another derivative with methyl groups at different positions.

    1,10-Phenanthroline: A structurally similar compound with distinct coordination behavior.

Uniqueness

5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical reactivity and biological activity compared to other bipyridine derivatives .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-methyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine

InChI

InChI=1S/C11H14N2/c1-9-6-10(8-12-7-9)11-4-2-3-5-13-11/h6-8H,2-5H2,1H3

InChI Key

FFUTTYCPDHUIRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2=NCCCC2

Origin of Product

United States

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